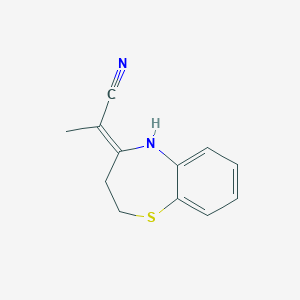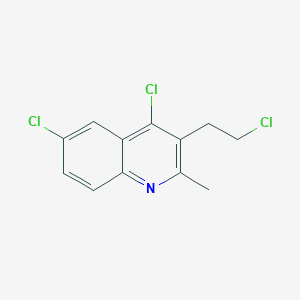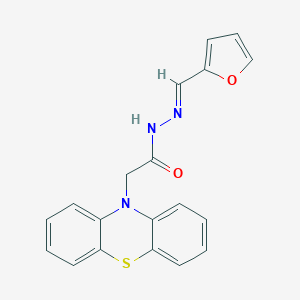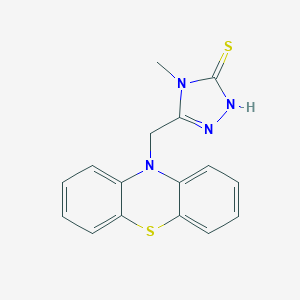
2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
Mécanisme D'action
The mechanism of action of 2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile is not fully understood, but it has been suggested to act through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Additionally, it has been reported to inhibit the activity of various enzymes, such as tyrosinase and acetylcholinesterase, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
Studies have shown that 2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile exhibits a range of biochemical and physiological effects. For example, it has been reported to induce apoptosis in cancer cells, reduce inflammation in animal models, and inhibit the replication of viruses such as HIV and HCV. Furthermore, it has been shown to have a low toxicity profile, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile in lab experiments is its high potency and selectivity towards various receptors and enzymes. Additionally, its low toxicity profile makes it a safer alternative to other compounds that may exhibit similar biological activities. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research and development of 2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile. One potential direction is the optimization of the synthesis method to improve yields and reduce costs. Another direction is the exploration of its potential applications in material science and catalysis. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential drug targets for the treatment of various diseases. Finally, the development of derivatives and analogs of this compound may lead to the discovery of new drugs with improved efficacy and selectivity.
In conclusion, 2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile is a promising compound with a range of potential applications in various fields. Its high potency, selectivity, and low toxicity profile make it a valuable tool for scientific research, and further studies are needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile involves the reaction of 2-aminothiophenol with 3-bromopropionitrile in the presence of a base, followed by cyclization with 2-chloroacetaldehyde. This method has been reported to yield the compound in good to excellent yields and has been optimized for large-scale production.
Applications De Recherche Scientifique
2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile has been investigated for its potential applications in medicinal chemistry, specifically as a scaffold for the development of new drugs. Studies have shown that this compound exhibits a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. Furthermore, it has been reported to have a high affinity for various receptors, such as dopamine and serotonin receptors, making it a promising candidate for the treatment of neurological disorders.
Propriétés
Formule moléculaire |
C12H12N2S |
|---|---|
Poids moléculaire |
216.3 g/mol |
Nom IUPAC |
(2Z)-2-(3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)propanenitrile |
InChI |
InChI=1S/C12H12N2S/c1-9(8-13)10-6-7-15-12-5-3-2-4-11(12)14-10/h2-5,14H,6-7H2,1H3/b10-9- |
Clé InChI |
XZACBHKUOCUBKE-KTKRTIGZSA-N |
SMILES isomérique |
C/C(=C/1\CCSC2=CC=CC=C2N1)/C#N |
SMILES |
CC(=C1CCSC2=CC=CC=C2N1)C#N |
SMILES canonique |
CC(=C1CCSC2=CC=CC=C2N1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbonitrile](/img/structure/B293153.png)
![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B293154.png)

![6,8-Dichloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293158.png)
![N-(4-Chlorophenyl)-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293161.png)
![N-Phenyl-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293162.png)
![5-(4-fluorobenzyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293165.png)

![1-{[5-(10H-phenothiazin-10-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B293168.png)
![10-({4-benzyl-5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-10H-phenothiazine](/img/structure/B293169.png)
![2-{[4-methyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293171.png)


![1-[(3,4-Diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8-yl)sulfanyl]acetone](/img/structure/B293176.png)